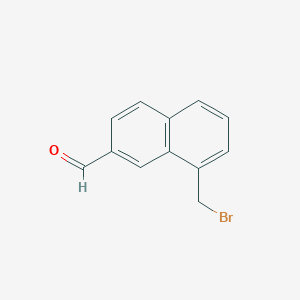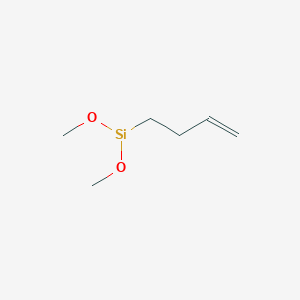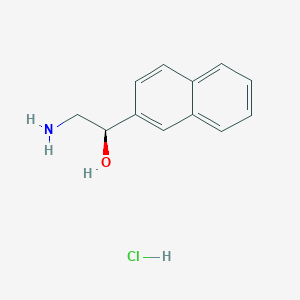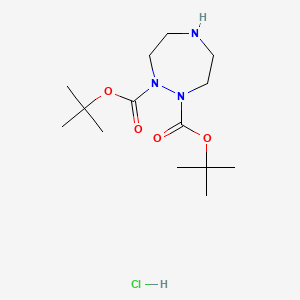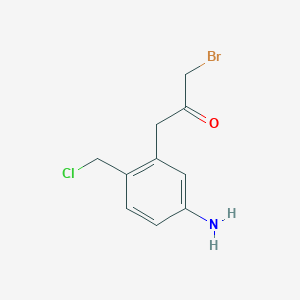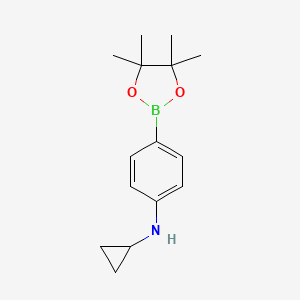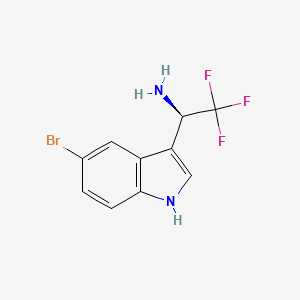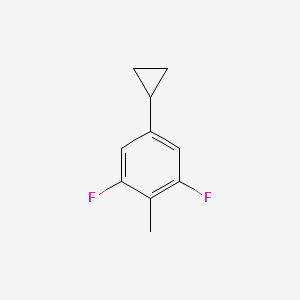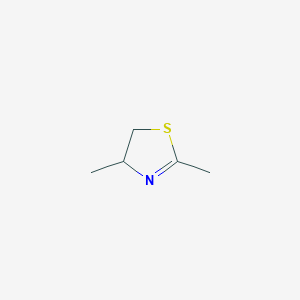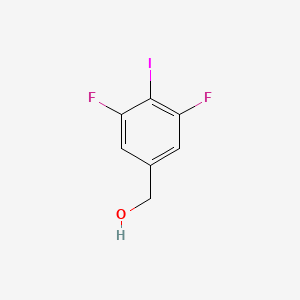
(R)-1-(4-Isocyanophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-Isocyanophenyl)ethanol is a chiral compound characterized by the presence of an isocyanophenyl group attached to an ethanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Isocyanophenyl)ethanol typically involves the reaction of 4-isocyanobenzaldehyde with a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process may be catalyzed by a chiral catalyst to ensure the production of the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Isocyanophenyl)ethanol may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Types of Reactions:
Oxidation: ®-1-(4-Isocyanophenyl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution could produce various ethers or esters.
科学研究应用
Chemistry: ®-1-(4-Isocyanophenyl)ethanol is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.
Biology: In biological research, this compound may be used to study enzyme interactions and chiral recognition processes.
Industry: Industrially, ®-1-(4-Isocyanophenyl)ethanol can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-(4-Isocyanophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanophenyl group may facilitate binding to active sites, while the chiral center can influence the compound’s activity and selectivity.
相似化合物的比较
- (S)-1-(4-Isocyanophenyl)ethanol
- 1-(4-Isocyanophenyl)propanol
- 1-(4-Isocyanophenyl)butanol
Uniqueness: ®-1-(4-Isocyanophenyl)ethanol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomers and analogs.
This structure provides a comprehensive overview of ®-1-(4-Isocyanophenyl)ethanol. For detailed and specific information, consulting scientific literature and research articles is recommended.
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
(1R)-1-(4-isocyanophenyl)ethanol |
InChI |
InChI=1S/C9H9NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-7,11H,1H3/t7-/m1/s1 |
InChI 键 |
YSSMDVVEXUBIRC-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)[N+]#[C-])O |
规范 SMILES |
CC(C1=CC=C(C=C1)[N+]#[C-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


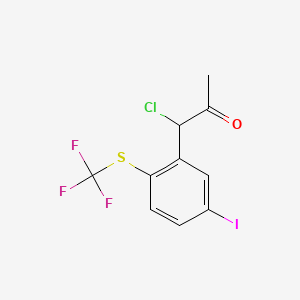
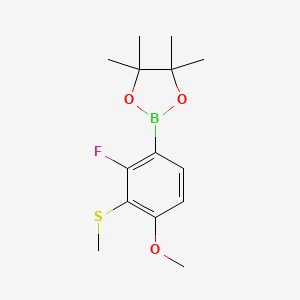
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)
